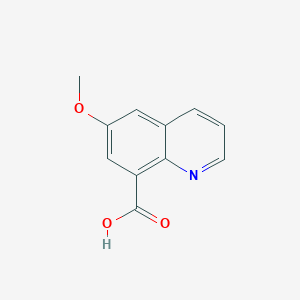
6-Methoxyquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyquinoline-8-carboxylic acid is a chemical compound used for pharmaceutical testing . It is also available in the form of a hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions include heating with sulfuric acid and potassium hydroxide at 150 - 170℃ . Other methods involve the use of diethyl sulfate and sodium carbonate . The reaction conditions and operations in the experiment are detailed in the source .
Molecular Structure Analysis
The molecular formula of this compound is C11H9NO3 . The InChI code is 1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H .
Physical And Chemical Properties Analysis
The physical form of this compound hydrochloride is a powder . The molecular weight is 239.66 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Synthetic Chemistry
6-Methoxyquinoline-8-carboxylic acid derivatives have been utilized in the synthesis of enantiopure compounds, serving as precursors for modulators of nuclear receptors, including liver X receptors. For example, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogue 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were synthesized through Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, demonstrating the utility of 6-methoxyquinoline derivatives in achieving high enantioselectivity in synthesis processes (Forró, Megyesi, Paál, & Fülöp, 2016).
Fluorescence Imaging
6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore that exhibits strong fluorescence with a large Stokes' shift in aqueous media. Its fluorescence intensity is stable across a wide pH range, making it suitable for biomedical analysis. This property has been exploited in the development of a fluorescent labeling reagent, demonstrating the potential of 6-methoxyquinoline derivatives in enhancing the sensitivity and specificity of fluorescence-based detection methods (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Biochemical Applications
In the realm of biochemistry, 6-methoxyquinoline derivatives have been explored for their potential as selective sensors for metal ions, such as zinc. A 6-methoxyquinoline-based fluorescent Zn2+ sensor demonstrated quick response and high selectivity for Zn2+ over other biological metal ions, with applications in cell imaging studies. This indicates the utility of 6-methoxyquinoline derivatives in developing sensitive probes for detecting and imaging metal ions in biological systems (Pradhan, Mandal, Banerjee, Mukherjee, Das, Bukhsh, & Saha, 2015).
Safety and Hazards
The safety information for 6-Methoxyquinoline-8-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-methoxyquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKBRQKJFQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)
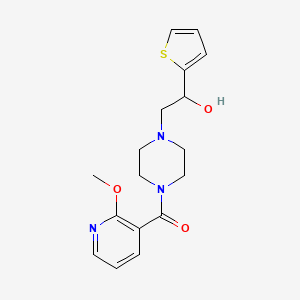
![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)
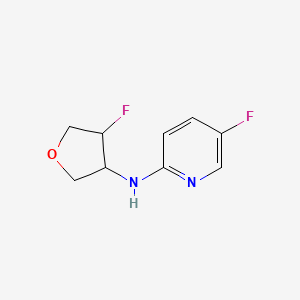
![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)
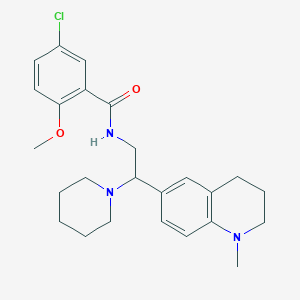
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)
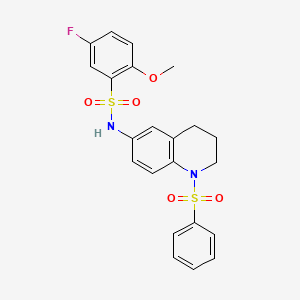
![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)
